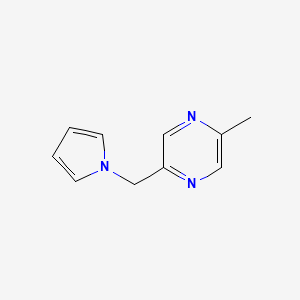
2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine
Overview
Description
Scientific Research Applications
Synthesis and Derivative Studies
Design and Synthesis of Pyrrole Derivatives : A study by Menges et al. (2013) explored the conversion of pyrrole derivatives to N-propargyl pyrroles, leading to the formation of 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives through a multi-step synthesis starting from pyrrole. This research underscores the versatility of pyrrole derivatives in synthesizing complex heterocyclic compounds (Menges et al., 2013).
Pyrrole, Pyrazine, and Pyridine Formation : Milić and Piletić (1984) identified several pyrroles and pyrazines in a model system involving the non-enzymic browning reaction, indicating the formation pathways of these compounds in food chemistry and flavoring applications (Milić & Piletić, 1984).
Antimicrobial Activity of Pyrazolo[3,4-b]pyrazines : Research by El-Kashef et al. (2018) into pyrazolo[3,4-b]pyrazine derivatives revealed certain compounds exhibiting promising antibacterial and antifungal activities. This study highlights the potential of pyrrole-pyrazine compounds in developing new antimicrobial agents (El-Kashef et al., 2018).
Mechanistic Insights and Applications
Maillard Reaction Products : Adams et al. (2008) investigated the formation of pyrazines and a novel pyrrole in Maillard model systems, providing insights into the complex mechanisms of flavor compound formation during cooking and food processing (Adams et al., 2008).
N-Heterocyclic Compounds in Pharmaceuticals and Agrochemicals : A study by Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds like pyrroles, pyrazines, and pyridines in pharmaceuticals and agrochemicals, underscoring the relevance of these compounds in developing biologically active substances (Higasio & Shoji, 2001).
Properties
IUPAC Name |
2-methyl-5-(pyrrol-1-ylmethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-9-6-12-10(7-11-9)8-13-4-2-3-5-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHECLQSRZORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


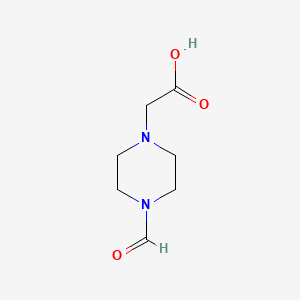
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)
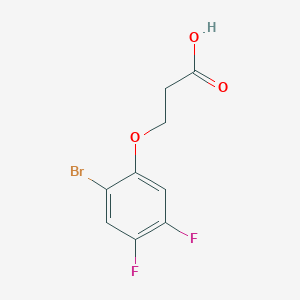
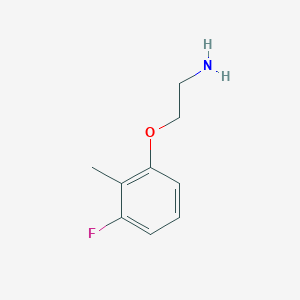

![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)
![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)
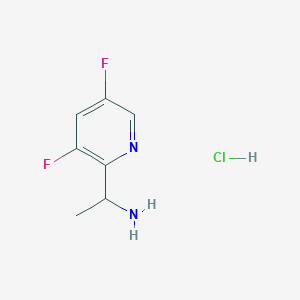


![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
